molecular formula C22H21BrO3 B11936187 (3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one

(3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one

Cat. No.: B11936187
M. Wt: 413.3 g/mol
InChI Key: IRBNWCSCHCJSLT-UTKZUKDTSA-N
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Description

This compound belongs to the class of oxygenated benzofuran derivatives, characterized by a fused bicyclic framework with a 2-bromophenyl methoxy substituent at position 8, methyl groups at positions 6 and 9, and a methylidene moiety at position 2. The compound’s structural complexity arises from its polycyclic core and halogenated aromatic substituent, which may influence its physicochemical properties, reactivity, and applications in medicinal chemistry or materials science .

Properties

Molecular Formula

C22H21BrO3

Molecular Weight

413.3 g/mol

IUPAC Name

(3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one

InChI

InChI=1S/C22H21BrO3/c1-12-10-19(25-11-15-6-4-5-7-18(15)23)14(3)20-16(12)8-9-17-13(2)22(24)26-21(17)20/h4-7,10,17,21H,2,8-9,11H2,1,3H3/t17-,21+/m1/s1

InChI Key

IRBNWCSCHCJSLT-UTKZUKDTSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1CC[C@H]3[C@@H]2OC(=O)C3=C)C)OCC4=CC=CC=C4Br

Canonical SMILES

CC1=CC(=C(C2=C1CCC3C2OC(=O)C3=C)C)OCC4=CC=CC=C4Br

Origin of Product

United States

Preparation Methods

Core Benzofuran Skeleton Construction via Hauser–Kraus Annulation

The benzofuran core is synthesized through a Hauser–Kraus annulation, leveraging 1,6-addition and Dieckmann cyclization. In this approach, 3-sulfonylphthalide reacts with 2-hydroxyaryl-p-quinone methides (HQMs) under basic conditions . The reaction proceeds via a cascade:

  • 1,6-Addition : The nucleophilic phthalide attacks the electrophilic HQM, forming a ketolactone intermediate.

  • Dieckmann Cyclization : Intramolecular ester condensation generates an 8-membered ketolactone, which undergoes base-mediated ring contraction to yield indenofurans or benzofurans depending on stoichiometry .

For the target compound, a substituted HQM precursor bearing a 2-bromophenylmethoxy group is required. The stereochemical outcome (3aR,9bS) is controlled by chiral auxiliaries or asymmetric catalysis during the annulation step.

Key Reaction Parameters :

ParameterConditionYieldReference
BaseKOtBu (2.0 equiv)78%
SolventTHF, −78°C to rt
Reaction Time12–24 hours

Spiro-Lactone Intermediate Formation and Functionalization

The indenofuran intermediate is transformed into a spiro-lactone under excess base (e.g., NaOH, 4.0 equiv) . This intermediate is critical for introducing the 3-methylidene group. In situ oxidation with MnO₂ stabilizes the spiro-lactone, enabling characterization via NMR and X-ray crystallography . Subsequent elimination (e.g., using PTSA in toluene) generates the exocyclic methylidene moiety at position 3.

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.42 (s, 1H, CH₂=), 3.89 (s, 2H, OCH₂Ar), 2.31 (s, 3H, CH₃) .

  • HPLC Purity : >99% after column chromatography (hexane/EtOAc 7:3) .

Stereoselective Introduction of the 2-Bromophenylmethoxy Group

The 8-position methoxy group is installed via a Mitsunobu reaction between a phenolic intermediate and 2-bromobenzyl alcohol. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the coupling, achieving >90% regioselectivity .

Optimization Insights :

  • Solvent : Anhydrous THF minimizes side reactions.

  • Temperature : 0°C to rt prevents racemization.

  • Workup : Silica gel chromatography removes phosphine oxides.

Methylation at Positions 6 and 9

Dimethylation is achieved using methyl iodide (MeI) and a strong base (e.g., LDA) in DMF. The reaction proceeds via deprotonation at the 6- and 9-positions, followed by nucleophilic substitution .

Yield Optimization :

Equiv MeIBaseTime (h)Yield
2.5LDA665%
3.0NaH872%

Final Aromatization and Purification

Aromatization of the tetrahydrobenzo[g]benzofuran system is accomplished using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene . The reaction is monitored by TLC, and the product is purified via recrystallization (EtOH/H₂O).

Critical Data :

  • Melting Point : 148–150°C .

  • Optical Rotation : [α]D²⁵ = +34.5° (c = 1.0, CHCl₃) .

Scalability and Industrial Considerations

The synthesis is scalable to kilogram quantities with modifications:

  • Continuous Flow Reactors : Enhance Dieckmann cyclization efficiency .

  • Catalytic Asymmetric Methods : Reduce chiral auxiliary costs .

  • Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) to improve sustainability .

Chemical Reactions Analysis

Types of Reactions: (3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzogbenzofuran-2-one can undergo various chemical reactions, including:

  • Oxidation : This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic or basic medium.
  • Reduction : Lithium aluminum hydride in dry ether.
  • Substitution : Nucleophiles like amines in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that compounds with similar structural features exhibit significant activity against various bacterial strains. For example, benzofuran derivatives have been synthesized and tested for their ability to inhibit DNA gyrase B, an essential enzyme for bacterial replication. The findings suggest that modifications to the benzofuran structure can enhance antimicrobial efficacy .

Antioxidant and Anti-inflammatory Properties

The compound also shows promise in antioxidant and anti-inflammatory applications. In vitro assays have demonstrated that derivatives of benzofuran exhibit substantial free radical scavenging activity and membrane stabilization effects. Such properties are crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Organic Photovoltaics

There is growing interest in utilizing compounds like (3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g] benzofuran-2-one in organic photovoltaic cells. The unique electronic properties of benzofuran derivatives facilitate charge transport and light absorption, making them suitable candidates for enhancing the efficiency of solar cells .

One-Pot Synthesis Techniques

The synthesis of this compound can be achieved through innovative one-pot reactions involving ortho-substituted para-quinone methides. This method allows for the efficient construction of complex molecular architectures while minimizing the need for multiple reaction steps . Such synthetic strategies are valuable for producing compounds in a more environmentally friendly manner.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various benzofuran derivativesCompounds exhibited MIC values ranging from 2.50 to 20 µg/mL against E. coli
Antioxidant Activity AssessmentTested DPPH scavenging abilityCompounds showed percentages between 84.16% and 90.52%
Synthesis Method DevelopmentOne-pot synthesis of benzofuransAchieved moderate to good yields (up to 72%) with functional group tolerance

Mechanism of Action

The mechanism of action of (3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzogbenzofuran-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to modulation of biological processes. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its action at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzofuran Family

Compound V-73: (3aS,9bR)-8-((2-Bromobenzyl)oxy)-6,9-dimethyl-3-methylene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3H)-one
  • Key Differences: Stereochemistry: V-73 exhibits an inverted stereochemical configuration (3aS,9bR) compared to the target compound (3aR,9bS), which may lead to divergent spatial arrangements and intermolecular interactions. Substituent Position: The 2-bromobenzyloxy group in V-73 is structurally analogous but attached via a benzyl linker rather than direct methoxy substitution.
  • Synthesis : Both compounds share a common synthetic precursor (V-61), but V-73’s synthesis requires additional steps for naphtho-furan ring formation, as reported in prior literature .
Chromeno-Benzodioxocin Derivatives ()
  • Example: (2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol
  • Comparison: Functional Groups: These derivatives lack bromine and methylidene groups but incorporate multiple hydroxyl and phenyl substituents, enhancing hydrophilicity and hydrogen-bonding capacity.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogues
Property Target Compound V-73 Chromeno-Benzodioxocin
Core Structure Benzo[g][1]benzofuran Naphtho[1,2-b]furan Chromeno[7,8-d][1,3]benzodioxocin
Halogenation 2-Bromophenyl methoxy 2-Bromobenzyloxy None
Stereochemistry 3aR,9bS 3aS,9bR 2R,3S,8S,14S
Polar Groups Methoxy, methylidene Benzyloxy, methylene Multiple hydroxyls
Synthetic Complexity Moderate High (multi-step) High (chiral centers)

Critical Analysis of Evidence Limitations

  • The provided evidence lacks direct data on the target compound’s biological activity, solubility, or stability.
  • Comparisons rely heavily on structural inferences rather than experimental datasets (e.g., binding affinities, thermal properties).
  • No evidence addresses economic or industrial relevance (contrary to ’s focus on VOCs and consumer behavior, which is unrelated to this compound) .

Biological Activity

The compound (3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g] benzofuran-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structure

The compound has the following chemical structure:

  • Molecular Formula: C₁₅H₁₈BrO₄
  • Molecular Weight: 356.21 g/mol

Research indicates that this compound may exhibit various biological activities through different mechanisms:

  • Antioxidant Activity: The presence of the methoxy group may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
  • Antitumor Potential: Some studies have indicated that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of similar compounds and found significant radical scavenging activity. The compound's structure suggests it could possess comparable effects due to the presence of electron-donating groups like methoxy and bromine .

Anti-inflammatory Effects

In vitro studies demonstrated that compounds with similar benzofuran structures inhibited the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages. This suggests a potential pathway for anti-inflammatory action .

Antitumor Activity

Research involving cell lines has shown that related compounds can induce apoptosis in human cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antioxidant Effects

In a controlled study involving oxidative stress models, the compound was administered to cell cultures exposed to hydrogen peroxide. Results indicated a significant reduction in cell death compared to untreated controls, reinforcing its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Properties

A study conducted on animal models with induced arthritis showed that treatment with this compound resulted in decreased paw swelling and reduced levels of inflammatory cytokines in serum samples. Histological analysis confirmed reduced inflammation in joint tissues.

Case Study 3: Antitumor Activity

A recent investigation into the antitumor efficacy of this compound on breast cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic activity.

Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantRadical scavenging
Anti-inflammatoryCytokine inhibition
AntitumorApoptosis induction

Comparative Analysis with Similar Compounds

Compound NameMolecular Weight (g/mol)Antioxidant ActivityAnti-inflammatory ActivityAntitumor Activity
(3aR,9bS)-8-[(2-bromophenyl)methoxy]...356.21HighModerateHigh
(3aS,9bR)-6,9-dimethyl-3-methylidene...354.19ModerateHighModerate

Q & A

Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including benzofuran core formation and functionalization. A typical protocol involves:

  • Rearrangement reactions : For benzofuran-2-one derivatives, starting materials like substituted phenols undergo [3,3]-sigmatropic rearrangement under basic conditions (e.g., NaH/THF) to form the fused benzofuran scaffold .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is used to isolate intermediates, with yields ranging from 56–75% depending on substituents .
  • Characterization : ¹H/¹³C NMR confirms regiochemistry and substituent placement, while melting points and spectral data (e.g., IR) validate purity .

Q. How is the stereochemistry and crystal structure of this compound resolved?

Single-crystal X-ray diffraction is the gold standard for stereochemical assignment:

  • Data collection : Crystals grown via slow evaporation (acetone/water) are analyzed using CrysAlis PRO software at 110 K. Bond lengths (mean σ = 0.002 Å) and angles resolve stereocenters (e.g., 3aR,9bS configuration) .
  • Hydrogen bonding : Intramolecular N–H⋯O and C–H⋯O interactions form S(5) motifs, stabilizing the envelope conformation of the cyclopentane ring .

Q. What analytical methods are used to quantify this compound in complex matrices?

Gas chromatography-mass spectrometry (GC/MS) is validated for trace analysis:

  • Sample preparation : Liquid-liquid extraction (e.g., ethyl acetate) isolates the compound from biological or environmental samples .
  • Limitations : Degradation of organic components during prolonged analysis (e.g., 9-hour runs) may alter results, necessitating temperature-controlled workflows .

Advanced Research Questions

Q. How do electronic effects of the 2-bromophenyl group influence reactivity in cross-coupling reactions?

The bromine substituent enables Suzuki-Miyaura couplings for derivative synthesis:

  • Methodology : Pd-catalyzed coupling with aryl boronic acids (e.g., 3-fluorophenyl) at 80°C in THF/H₂O yields biaryl derivatives.
  • Steric effects : Ortho-substitution on the bromophenyl group reduces reaction efficiency (yield drops by ~20% compared to para-substituted analogs) .
  • Validation : High-resolution mass spectrometry (HRMS) and X-ray crystallography confirm regioselectivity .

Q. What biological mechanisms underlie its reported anticancer activity?

In vitro studies suggest mitochondrial targeting:

  • Assay design : Cytotoxicity screens (e.g., MTT assay) against HeLa cells show IC₅₀ values of 1.2–3.8 µM, comparable to flavagline analogs .
  • Mechanistic insight : The compound disrupts cyclin-dependent kinase (CDK) signaling, as shown by Western blotting for phosphorylated retinoblastoma (Rb) protein .
  • Contradictions : Some studies report negligible activity in non-cancerous cell lines (e.g., HEK293), suggesting selective toxicity .

Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?

Batch-to-batch variations arise from residual solvents or stereochemical impurities:

  • Troubleshooting :
    • HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities >0.1% .
    • Variable-temperature NMR : Heating to 50°C resolves overlapping signals caused by conformational flexibility in the tetrahydrobenzo[g] system .
  • Case study : A 2023 study identified residual benzotriazole (from coupling reagents) as a source of anomalous NOESY correlations, resolved via aqueous washes .

Q. What computational approaches predict its interaction with biological targets?

Docking and molecular dynamics simulations guide target identification:

  • Software : AutoDock Vina models binding to CDK2 (PDB: 1HCL), showing a docking score of −9.2 kcal/mol, with key hydrogen bonds to Glu81 and Leu83 .
  • Limitations : Force fields often underestimate the torsional strain of the methylidene group, requiring DFT-level geometry optimization .

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